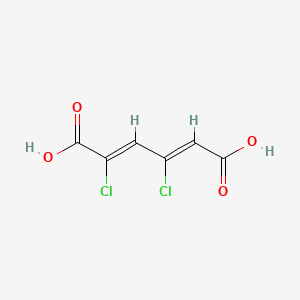
2,4-Dichloromuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloromuconic acid is a dichloromuconic acid.
Wissenschaftliche Forschungsanwendungen
Environmental and Toxicological Research
Global Trends in 2,4-D Research : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-Dichlorophenoxyacetic acid (a related compound), with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
Binding to Liver Mitochondrial Protein : In vivo and in vitro studies demonstrate that 2,4-D can bind covalently to a specific protein in rat liver mitochondria, potentially related to alterations in mitochondrial function (Di Paolo et al., 2001).
Microbial Degradation
- Metabolism by Aspergillus niger : Research from 1964 shows that Aspergillus niger can degrade 2,4-Dichlorophenoxyacetic acid, indicating microbial pathways for the degradation of this compound (Faulkner & Woodcock, 1964).
Plant Metabolism
- Radioactive 2,4-D in Bean Plants : A study on the metabolism of radioactive 2,4-D in etiolated bean plants explored the impact of sugars and other chemicals on the translocation and metabolism of 2,4-D (Jaworski et al., 1955).
Water Pollution and Remediation
Removal from Polluted Water Sources : A qualitative review summarizes various methods for removing 2,4-D from contaminated aqueous systems, highlighting the challenges and efficiency levels of these methods (EvyAliceAbigail et al., 2017).
Electro-Biological Degradation : The degradation of 2,4-D in different systems, including electro-biological, was studied, revealing the kinetics and mechanisms involved (Jingli Zhang et al., 2013).
Molecular Action as an Herbicide
- Mode of Action : Insight into the molecular action mode of 2,4-D as an herbicide, focusing on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Enhancement by Bacterial Endophytes : A study describes the use of bacterial endophytes to enhance the phytoremediation of 2,4-D, demonstrating the benefits in terms of increased removal efficiency and reduced toxic residue levels in plants (Germaine et al., 2006).
Eigenschaften
CAS-Nummer |
72945-11-0 |
|---|---|
Molekularformel |
C6H4Cl2O4 |
Molekulargewicht |
211 g/mol |
IUPAC-Name |
(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |
InChI-Schlüssel |
FHXOPKKNGKBBKG-QEFWFIIXSA-N |
Isomerische SMILES |
C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Kanonische SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




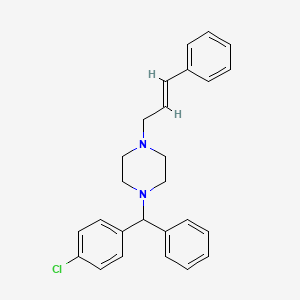
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)

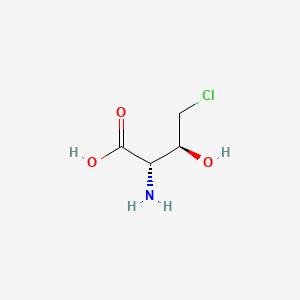
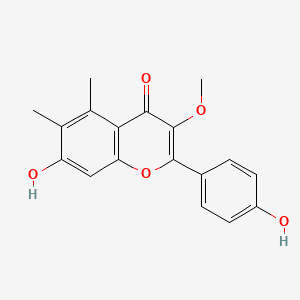
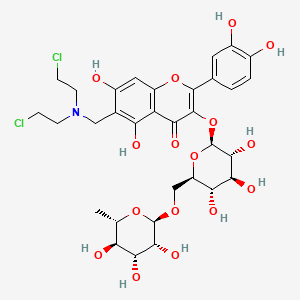
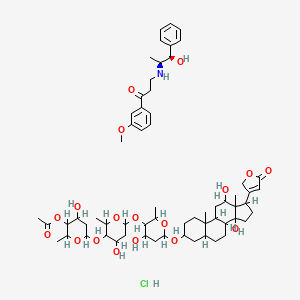
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
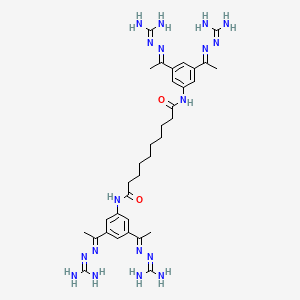
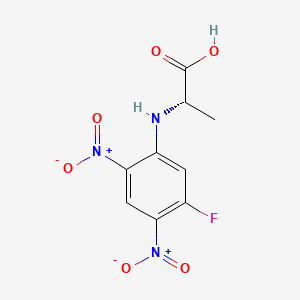
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
